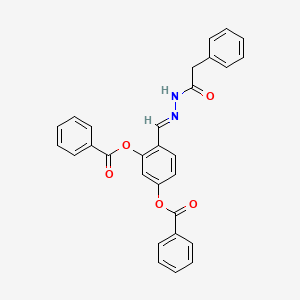
5-(Benzoyloxy)-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benzoyloxy)-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound characterized by its unique structure, which includes benzoyloxy and phenylacetyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzoyloxy)-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl benzoate typically involves multiple steps:
Formation of the Benzoyloxy Group: This step involves the esterification of a phenolic compound with benzoyl chloride in the presence of a base such as pyridine.
Introduction of the Phenylacetyl Group: This step can be achieved through the acylation of an appropriate hydrazone with phenylacetyl chloride.
Coupling Reactions: The final step involves coupling the intermediate products to form the target compound. This can be done using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an anhydrous solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The benzoyloxy and phenylacetyl groups can be substituted under appropriate conditions, such as nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(Benzoyloxy)-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for probing the activity of esterases and hydrolases.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5-(Benzoyloxy)-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl benzoate involves its interaction with specific molecular targets. The benzoyloxy group can be hydrolyzed by esterases, releasing benzoic acid and the active hydrazone derivative. This active form can then interact with enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
5-(Benzoyloxy)-2-(2-(phenylacetyl)hydrazono)phenyl benzoate: Similar structure but lacks the carbohydrazonoyl group.
2-(2-(Phenylacetyl)hydrazono)benzoic acid: Lacks the benzoyloxy group.
5-(Benzoyloxy)-2-(phenylacetyl)phenyl benzoate: Lacks the hydrazonoyl group.
Uniqueness
5-(Benzoyloxy)-2-(2-(phenylacetyl)carbohydrazonoyl)phenyl benzoate is unique due to the presence of both benzoyloxy and phenylacetyl groups along with the carbohydrazonoyl moiety. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in scientific research.
Propiedades
Número CAS |
765284-75-1 |
|---|---|
Fórmula molecular |
C29H22N2O5 |
Peso molecular |
478.5 g/mol |
Nombre IUPAC |
[3-benzoyloxy-4-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C29H22N2O5/c32-27(18-21-10-4-1-5-11-21)31-30-20-24-16-17-25(35-28(33)22-12-6-2-7-13-22)19-26(24)36-29(34)23-14-8-3-9-15-23/h1-17,19-20H,18H2,(H,31,32)/b30-20+ |
Clave InChI |
NLQYJCYAJSEGIF-TWKHWXDSSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=C(C=C(C=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NN=CC2=C(C=C(C=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


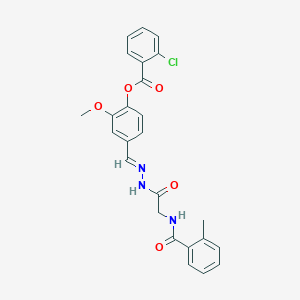
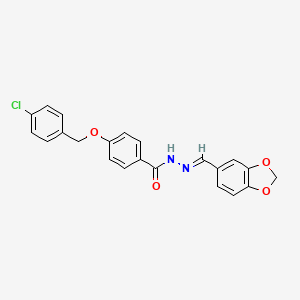
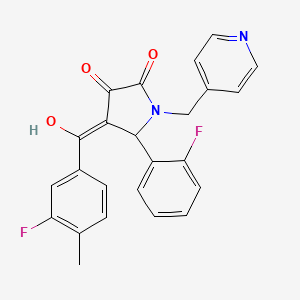
![N-(2,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]acetamide](/img/structure/B12015251.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12015256.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12015260.png)
![(4E)-5-(3,4-dimethoxyphenyl)-4-{hydroxy[4-(prop-2-en-1-yloxy)phenyl]methylidene}-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B12015266.png)

![2-[(4-chlorophenyl)methoxy]-N-[(E)-(2,6-dichlorophenyl)methylideneamino]benzamide](/img/structure/B12015278.png)
![3-(4-Bromophenyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12015282.png)
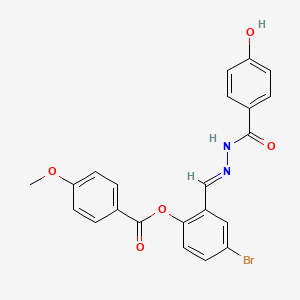

![N-(2,6-dibromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015313.png)
